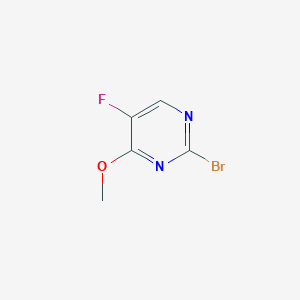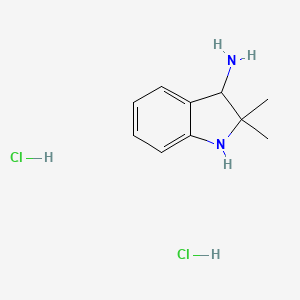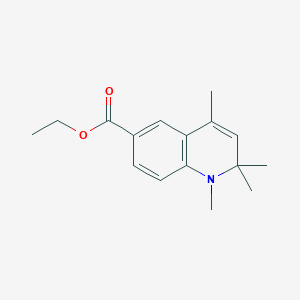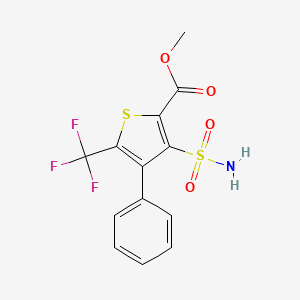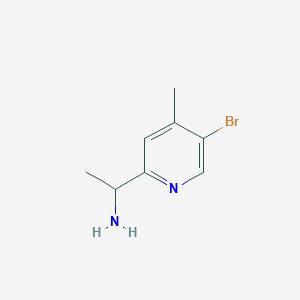
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride are not fully detailed in the search results. It has a molecular weight of 291.15 g/mol. More specific properties such as melting point, boiling point, and density are not provided .Applications De Recherche Scientifique
Docking and QSAR Studies in Kinase Inhibition
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride and its derivatives have been explored in computational docking and quantitative structure-activity relationship (QSAR) studies, particularly as inhibitors of the c-Met kinase. These studies involve analyzing molecular features that contribute to inhibitory activity and predicting biological activities of kinase inhibitors using various QSAR methods, like Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) (Caballero et al., 2011).
Coordination Polymers and Nanostructure Synthesis
The compound has been used in synthesizing coordination polymers involving Cd(II) and Hg(II), where its derivatives play a key role. These polymers have been characterized by various techniques including X-ray crystallography, and their supramolecular features have been studied for potential applications in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Synthesis of Fluorinated Compounds
The compound is involved in the synthesis of various fluorinated compounds, which have broad applications in medicinal chemistry and material science. For instance, its derivatives have been used in synthesizing fluorinated analogs of nalidixic acid, exhibiting high broad-spectrum antibacterial activities (Stefancich et al., 1985).
Monitoring Ligand Substitution in Metal Complexes
Studies have also been conducted where derivatives of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride are used in monitoring ligand substitution in metal complexes, which is crucial in understanding the behavior of catalytically active complexes in various chemical reactions (Halter et al., 2019).
Structural Analysis and Supramolecular Architecture
In crystallography, the compound's derivatives are studied for their structural packing and supramolecular architecture, which are significant in understanding the molecular interactions and designing materials with specific properties (Jeon et al., 2013).
Propriétés
IUPAC Name |
3-fluoro-4-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;;/h1-7H,8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXVKLPVVSKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







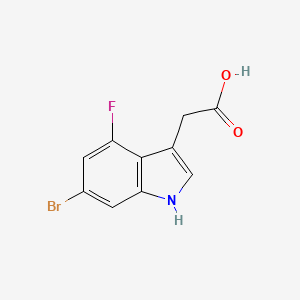
![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)
